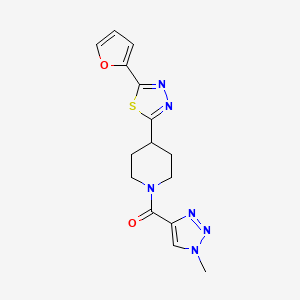

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic rings, including furan, thiadiazole, piperidine, and triazole

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the thiadiazole and triazole moieties. One common approach is to first synthesize the furan derivative, then react it with appropriate reagents to form the thiadiazole ring. Subsequent reactions introduce the piperidine and triazole components.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid

Reduction: : Thioamide derivatives

Substitution: : Various substituted piperidines

Aplicaciones Científicas De Investigación

Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation.

Biology: : The compound can be used in biochemical assays to study enzyme activities or receptor binding.

Material Science: : It can be incorporated into polymers or coatings to enhance their properties.

Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and thiadiazole rings can form hydrogen bonds with amino acids in the active site of enzymes, modulating their activity. The triazole ring can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

This compound is unique due to its combination of multiple heterocyclic rings. Similar compounds include:

Furan derivatives: : These compounds are known for their antioxidant properties and are used in various applications, including food preservation and pharmaceuticals.

Thiadiazole derivatives: : These compounds have shown antibacterial and antifungal activities.

Piperidine derivatives: : These compounds are used in the synthesis of pharmaceuticals and agrochemicals.

Triazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.

In comparison, the presence of all these rings in a single molecule makes this compound particularly versatile and potentially more effective in its applications.

Actividad Biológica

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2S with a molecular weight of approximately 389.5 g/mol. The structure features a piperidine ring linked to a thiadiazole and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown significant antifungal activity against various Candida species and other pathogenic fungi. The compound's mechanism of action appears to involve disruption of fungal cell membranes and inhibition of critical enzymatic pathways essential for fungal survival .

Table 1: Antifungal Activity of Related Thiadiazole Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| C1 | 0.5 | Candida albicans |

| C2 | 1.0 | Aspergillus niger |

| C3 | 0.8 | Candida glabrata |

Cytotoxicity and Anticancer Activity

The compound has also demonstrated notable cytotoxic effects against various cancer cell lines. In vitro studies indicate that it effectively induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Specifically, it has been shown to cleave plasmid DNA under UV irradiation and inhibit DNA topoisomerase I activity .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7), the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction via caspase activation |

| MCF-7 | 15 | Inhibition of topoisomerase I |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of thiadiazole and triazole rings allows for interaction with enzymes involved in nucleic acid synthesis.

- Membrane Disruption : The hydrophobic nature of certain components facilitates penetration into microbial membranes, leading to increased permeability and cell death.

- DNA Interaction : The ability to cleave DNA indicates potential use in cancer therapy by targeting rapidly dividing cells.

Propiedades

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELDCGCPPWPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.